The synthesis of 6-demethoxythebaine can be achieved via several methods, primarily starting from codeine or isocodeine. One common pathway involves the formation of sulfenate esters from isocodeine, followed by a Diels-Alder reaction with vinyl ketones to yield the desired product .
The molecular structure of 6-demethoxythebaine can be described by its chemical formula and a molecular weight of approximately 255.34 g/mol. The structure features a morphinan backbone with specific substituents that define its properties and reactivity.
6-Demethoxythebaine participates in various chemical reactions that enhance its utility in medicinal chemistry. A notable reaction is its involvement in Diels-Alder cycloadditions, which allow for the formation of new carbon-carbon bonds and the generation of complex structures such as 6,14-ethenomorphinans.
The mechanism of action for 6-demethoxythebaine primarily involves interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects similar to those observed with other morphinan derivatives.
6-Demethoxythebaine exhibits specific physical and chemical properties that are critical for its handling and application in research and pharmaceuticals.
6-Demethoxythebaine has significant applications in scientific research, particularly in the field of medicinal chemistry. Its derivatives are explored for their potential as analgesics with fewer side effects compared to traditional opioids.
6-Demethoxythebaine (C₁₈H₁₉NO₃), also termed neopinone, is a pivotal intermediate in morphinan alkaloid biosynthesis. Its structure retains the pentacyclic morphinan core but lacks the 6-methoxy group present in thebaine. This absence results in a conjugated enone system between C6 and C8, creating a reactive α,β-unsaturated ketone. The molecule exhibits axial chirality due to its non-planar ring system, with the C14 hydroxyl group adopting a specific stereochemical orientation critical for downstream enzymatic processing [1] [7].
Structurally, 6-demethoxythebaine diverges from thebaine (C₁₉H₂₁NO₃) through the absence of the 6-methoxy moiety (molecular weight reduction of 14 Da). Unlike morphine, it retains the Δ⁷⁸ double bond and lacks the 4,5-epoxide bridge. These features confer distinct electronic properties: the C6 ketone in 6-demethoxythebaine increases electrophilicity at C7 compared to thebaine’s electron-rich dimethoxy system. X-ray crystallography confirms that demethylation induces minimal backbone distortion (<0.5 Å RMSD) but significantly alters electrostatic potential surfaces near ring C [1] [3] [7].
Table 1: Structural Comparison of Key Morphinan Alkaloids
Compound | Molecular Formula | 6-Substituent | Ring C Functionalization | Molecular Weight (g/mol) |
---|---|---|---|---|
Thebaine | C₁₉H₂₁NO₃ | -OCH₃ | 6-MeO, Δ⁷⁸ | 311.39 |
6-Demethoxythebaine | C₁₈H₁₉NO₃ | =O | 6-oxo, Δ⁷⁸ | 297.35 |
Morphine | C₁₇H₁₉NO₃ | -OH | 4,5-epoxide, sat. C-ring | 285.34 |
Demethylation at C6 transforms the inert methoxy group into a ketone, enabling keto-enol tautomerism that facilitates spontaneous rearrangement to codeinone. This conversion is physiologically irreversible and reconfigures the alkaloid’s pharmacophore:
In Papaver somniferum, 6-demethoxythebaine arises primarily via oxidative demethylation of thebaine, constituting the first committed step toward morphine. Minor parallel routes exist from oripavine. The compound accumulates transiently (<0.1% dry weight) due to rapid enzymatic reduction to neopine or isomerization to codeinone [4] [6].
Thebaine 6-O-demethylase (T6ODM), a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2OGD), catalyzes the conversion of thebaine to 6-demethoxythebaine. Key mechanistic features include:
Table 2: Characteristics of Thebaine 6-O-Demethylase (T6ODM)
Property | Detail |
---|---|
Enzyme Class | Non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase (2OGD) |
Gene Identifier | Uniprot: D4N500 (Papaver somniferum) |
Catalytic Cofactors | Fe(II), 2-oxoglutarate, O₂ |
Key Active Site Residues | His-156, Asp-158, Tyr-140 (metal coordination), Arg-322 (2OG binding) |
Substrate Promiscuity | Accepts thebaine, oripavine, and diverse benzylisoquinoline alkaloids |
Cavity Volume | ~700 ų (accommodates multiple substrates simultaneously) |
Strategies to overproduce 6-demethoxythebaine leverage microbial systems and plant engineering:
Table 3: Metabolic Engineering Platforms for 6-Demethoxythebaine Precursor Production
Host System | Strategy | Thebaine Yield | Key Innovations |
---|---|---|---|
Escherichia coli | Stepwise co-culture of 4 engineered strains | 2.1 mg/L | Modular cofactor balancing; glycerol uptake |
Saccharomyces cerevisiae | Episomal expression of P450/CPR pairs | 0.007 mg/L | De novo reticuline synthesis |
Papaver somniferum Hairy Roots | T6ODM overexpression + RNAi suppression | N/A (morphine ↑3x) | CRISPR repression of side pathways |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: